2-(Trifluoromethyl)acrylonitrile
Overview
Description
2-(Trifluoromethyl)acrylonitrile is an organic compound with the molecular formula C4H2F3N. It is characterized by the presence of a trifluoromethyl group attached to an acrylonitrile moiety. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethyl)acrylonitrile can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl iodide with acrylonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through distillation and other separation techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles can be employed for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
2-(Trifluoromethyl)acrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of trifluoromethyl groups on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced stability and bioavailability.
Industry: This compound is utilized in the production of specialty polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)acrylonitrile involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can lead to changes in the activity of enzymes and other biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)prop-2-enenitrile
- 2-Cyano-3,3,3-trifluoropropene
- 2-(Trifluoromethyl)prop-2-enenitrile
Uniqueness
2-(Trifluoromethyl)acrylonitrile is unique due to its specific combination of a trifluoromethyl group and an acrylonitrile moiety. This combination imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .
Properties
IUPAC Name |
2-(trifluoromethyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N/c1-3(2-8)4(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOYJCHWYPGFNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C#N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30191511 | |
Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
381-84-0 | |
Record name | 2-(Trifluoromethyl)-2-propenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=381-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000381840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)acrylonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221184 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acrylonitrile, 2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30191511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)acrylonitrile | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S3L5SKQ3T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-(trifluoromethyl)acrylonitrile-1,2-dithiolate (tfadt) interesting as a ligand in coordination chemistry?
A: The tfadt ligand is particularly interesting due to its asymmetric structure, featuring both a CN and a CF3 group. This asymmetry distinguishes it from symmetrical dithiolene ligands like maleonitriledithiolate (mnt) and bis(trifluoromethyl)ethane-1,2-dithiolate (tfd). This difference allows for investigations into how ligand asymmetry influences the properties of metal complexes, such as their electrochemical behavior, solid-state structures, and magnetic properties. [, ]
Q2: How does the CN group in nickel tfadt complexes influence their solid-state structures?
A: The CN group in [Ni(tfadt)2]2− and [Ni(tfadt)2]− complexes can coordinate to metal cations. For instance, in the presence of (18-crown-6)Na+, the CN moieties interact with the sodium cation, leading to supramolecular assemblies. In the case of [(18-crown-6)Na]2[Ni(tfadt)2], a unique "axle with wheels" structure forms. [] Alternatively, in [(18-crown-6)Na][Ni(tfadt)2], chains with alternating (18-crown-6)Na+ and [Ni(tfadt)2]− units are observed. [] These examples highlight the potential of the CN group in these complexes for building extended structures.
Q3: Can structural transitions be induced in [Ni(tfadt)2]− salts by changing the counterion?
A: Yes, the choice of counterion can indeed influence the structural arrangement and transitions in [Ni(tfadt)2]− salts. For example, the [Et4N][Ni(tfadt)2] salt undergoes a first-order phase transition with a 9 K hysteresis at high temperatures (355-364 K). [] This transition involves a change from a dimerized spin chain structure with disordered CF3 groups at room temperature to a uniform spin chain system with increased CF3 group disorder at higher temperatures. This behavior contrasts with the [Me4N][Ni(tfadt)2] salt, which does not exhibit such disorder in its CF3 groups and undergoes a second-order transition to a singlet ground state at lower temperatures. []
Q4: What is the significance of perylene salts of tfadt complexes?
A: Perylene salts of both [Au(tfadt)2]− and [Ni(tfadt)2]− offer insights into intermolecular interactions and their effects on magnetic properties. These salts adopt an unusual 3:2 stoichiometry, forming [Per]3[M(tfadt)2]2 (M = Au, Ni) structures. [] Within these structures, strong antiferromagnetic interactions are observed within the perylene triads and the [Ni(tfadt)2]22− dyads. [] This behavior highlights how the interplay between different molecular units can lead to interesting electronic and magnetic phenomena.
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